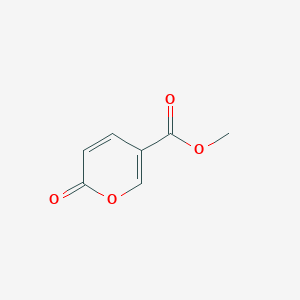

Methyl coumalate

Description

Properties

IUPAC Name |

methyl 6-oxopyran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c1-10-7(9)5-2-3-6(8)11-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWWWZQYHPFCBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208923 | |

| Record name | Methyl coumalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6018-41-3 | |

| Record name | Methyl coumalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6018-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl coumalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006018413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl coumalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl coumalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl coumalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-oxo-2H-pyran-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL COUMALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S7TMF0R8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Methyl Coumalate from Malic Acid: A Technical Guide

Introduction

Methyl coumalate, a derivative of 2-pyrone, is a significant bio-based platform molecule with versatile applications in the synthesis of a wide array of aromatic compounds and heterocycles.[1] Its utility as a building block in inverse electron-demand Diels-Alder reactions makes it a valuable precursor in the pharmaceutical and materials science industries.[2] The synthesis of this compound from malic acid, a readily available biorenewable feedstock often derived from the fermentation of glucose, represents a key pathway in sustainable chemistry.[1] This guide provides an in-depth technical overview of the synthesis, detailing the reaction mechanisms, experimental protocols, and quantitative data.

Overall Synthesis Pathway

The conversion of malic acid to this compound is typically achieved in a two-step process. The first step involves the acid-catalyzed dehydration and self-condensation of malic acid to form coumalic acid. The subsequent step is the esterification of coumalic acid with methanol (B129727) to yield the final product, this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl Coumalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl coumalate, with the systematic IUPAC name methyl 6-oxo-6H-pyran-3-carboxylate, is a versatile organic compound belonging to the 2-pyrone class of heterocyclic compounds. Its unique structural features, including an α,β-unsaturated lactone system, make it a valuable synthon in a variety of chemical transformations, most notably as a dienophile in Diels-Alder reactions. Furthermore, emerging research has highlighted the cytotoxic properties of this compound and related 2-pyrones, suggesting potential applications in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its known chemical reactivity and potential biological significance.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, application in synthesis, and for understanding its behavior in biological systems. A summary of these properties is presented in the tables below.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆O₄ | [1][2][3][4][5] |

| Molecular Weight | 154.12 g/mol | [1][2][3][4][5] |

| Appearance | White to tan crystalline powder | [1][3] |

| Melting Point | 65-67 °C | [1][4][6][7][8] |

| Boiling Point | 265.9 °C at 760 mmHg; 178-180 °C at 60 mmHg | [1][2][4][6][7][8] |

| Density | 1.326 g/cm³ | [1][4] |

| Flash Point | 137 °C | [1] |

| Refractive Index | 1.513 | [2][4] |

Solubility and Partition Coefficient

| Property | Value | Source(s) |

| Solubility | Freely soluble in dichloromethane. Soluble in water (120 mg/L at 37 °C). | [1][6][7][9] |

| LogP | 0.42640 | [1] |

Acidity

| Property | Method | Predicted Value | Source(s) |

| pKa | Computational Prediction (e.g., using MoKa or similar software) | Due to the absence of readily ionizable protons, the pKa is not typically relevant for this compound under physiological conditions. Computational predictions would be necessary for non-aqueous environments. | [10][11][12][13] |

Spectral Data

The spectral data of this compound are essential for its identification and structural elucidation.

NMR Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.25 | d | 1H | H-6 |

| ~7.60 | d | 1H | H-4 |

| ~6.40 | dd | 1H | H-3 |

| 3.85 | s | 3H | -OCH₃ |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ, ppm) | Assignment |

| ~164.0 | C=O (ester) |

| ~160.0 | C=O (lactone) |

| ~145.0 | C-6 |

| ~138.0 | C-4 |

| ~117.0 | C-5 |

| ~115.0 | C-3 |

| 52.5 | -OCH₃ |

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument frequency. The assignments are based on typical values for similar structures.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | =C-H stretch (aromatic/vinylic) |

| ~2950 | Medium | C-H stretch (methyl) |

| ~1750-1720 | Strong | C=O stretch (ester and lactone carbonyls) |

| ~1640 | Medium | C=C stretch (pyrone ring) |

| ~1250 | Strong | C-O stretch (ester) |

UV-Vis Spectroscopy

| λmax (nm) | Solvent | Transition |

| ~300-320 | Methanol or Ethanol | π → π* |

The UV-Vis spectrum of this compound is characterized by a strong absorption band in the ultraviolet region, which is typical for α,β-unsaturated carbonyl compounds.[4][14][15][16][17]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are provided below.

Melting Point Determination (Capillary Method)

-

Sample Preparation: A small amount of dry, crystalline this compound is finely powdered.

-

Capillary Loading: A capillary tube, sealed at one end, is tapped open-end-down into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the bottom.

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.

-

Result: The melting point is reported as the range T₁ - T₂.

Boiling Point Determination (Thiele Tube Method)

-

Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary. The heating is then discontinued. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded.

-

Result: This recorded temperature is the boiling point of the liquid at the given atmospheric pressure.

Solubility Determination

-

Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube.

-

Solvent Addition: A measured volume of the solvent (e.g., 1 mL of water, dichloromethane, etc.) is added to the test tube.

-

Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1 minute).

-

Observation: The mixture is visually inspected for the presence of undissolved solid.

-

Quantification (Optional): For quantitative solubility, the saturated solution is filtered, and the concentration of this compound in the filtrate is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Result: Solubility is expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L).

pKa Determination (NMR Spectroscopy in Aqueous-Organic Mixtures)

Given the low water solubility of this compound, pKa determination requires specialized techniques. NMR spectroscopy in aqueous-organic solvent mixtures is a suitable method.[5][8][18][19][20]

-

Sample Preparation: A series of samples are prepared in a suitable aqueous-organic solvent mixture (e.g., DMSO-d₆/H₂O) with varying pH values, achieved through the addition of small amounts of a strong acid or base. Each sample contains a known concentration of this compound and an internal reference standard.

-

NMR Acquisition: ¹H NMR spectra are acquired for each sample.

-

Data Analysis: The chemical shifts of specific protons in this compound that are sensitive to changes in protonation state are monitored across the pH range.

-

pKa Calculation: The pKa is determined by fitting the plot of chemical shift versus pH to the Henderson-Hasselbalch equation.

Alternatively, computational methods can provide an estimated pKa value.

Chemical Reactivity and Biological Significance

Diels-Alder Reaction

This compound is a potent dienophile in Diels-Alder reactions due to the electron-withdrawing nature of the ester and lactone carbonyl groups.[2][3][6][7][21] It readily reacts with a variety of dienes to form substituted cyclohexene (B86901) derivatives, which are valuable intermediates in the synthesis of complex organic molecules.

Cytotoxicity and Proposed Signaling Pathway

This compound, as an α,β-unsaturated ketone, is known to exhibit cytotoxic effects.[1][9][22][23] While the precise molecular mechanisms are still under investigation, compounds with this structural motif are known to interact with biological nucleophiles, such as cysteine residues in proteins, via Michael addition. This can lead to the disruption of cellular processes and the induction of apoptosis. Based on the known activities of other 2-pyrone derivatives, a plausible mechanism for the cytotoxicity of this compound involves the modulation of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[24][25][26][[“]][28]

Conclusion

This compound is a compound of significant interest due to its versatile chemical reactivity and potential biological activities. This guide has provided a detailed summary of its physicochemical properties, standardized protocols for their determination, and an overview of its role in organic synthesis and its potential as a cytotoxic agent. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating further exploration and application of this intriguing molecule.

References

- 1. Recent advances in α,β-unsaturated carbonyl compounds as mitochondrial toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. www1.udel.edu [www1.udel.edu]

- 3. odp.library.tamu.edu [odp.library.tamu.edu]

- 4. Ultraviolet spectroscopy (UV) | PPTX [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. community.wvu.edu [community.wvu.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MoKa - pKa modelling [moldiscovery.com]

- 11. optibrium.com [optibrium.com]

- 12. optibrium.com [optibrium.com]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. pharmaxchange.info [pharmaxchange.info]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 20. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Intracellular Metabolism of α,β-Unsaturated Carbonyl Compounds, Acrolein, Crotonaldehyde and Methyl Vinyl Ketone, Active Toxicants in Cigarette Smoke: Participation of Glutathione Conjugation Ability and Aldehyde-Ketone Sensitive Reductase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. 2-pyrones possessing antimicrobial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. α-Pyrone derivatives with cytotoxic activities, from the endophytic fungus Phoma sp. YN02-P-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. consensus.app [consensus.app]

- 28. researchgate.net [researchgate.net]

Methyl Coumalate (CAS 6018-41-3): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl coumalate, with CAS Registry Number 6018-41-3, is a versatile heterocyclic compound belonging to the 2-pyrone class of molecules.[1][2] Also known by its synonyms such as Methyl 2-oxo-2H-pyran-5-carboxylate and Methyl 2-pyrone-5-carboxylate, it serves as a pivotal intermediate in organic synthesis and holds significant potential in the pharmaceutical and agrochemical industries.[3][4][5] Its unique chemical structure, featuring a conjugated diene system within a lactone ring, makes it a valuable precursor for a wide array of more complex molecules.[4] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6018-41-3 | [5] |

| Molecular Formula | C₇H₆O₄ | [3][6] |

| Molecular Weight | 154.12 g/mol | [3][6] |

| Appearance | White to brown crystalline powder | [3] |

| Melting Point | 65-67 °C | |

| Boiling Point | 178-180 °C at 60 mmHg | |

| Density | 1.326 g/cm³ | [2] |

| Solubility | Freely soluble in dichloromethane | [2] |

| Flash Point | 137 °C | [2] |

| Refractive Index | 1.513 | |

| Storage | Store at 0-8 °C in a cool, dry place | [3] |

Spectroscopic Data

The structural elucidation of this compound and its reaction products relies on various spectroscopic techniques. Key spectral data are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | Spectra available on PubChem | [3] |

| ¹³C NMR | Spectra available on PubChem | [3] |

| IR Spectroscopy | Spectra available on PubChem and ChemicalBook | [3][6] |

| Mass Spectrometry | Data available on PubChem | [3] |

Synthesis of this compound

This compound can be synthesized through several routes, with the esterification of coumalic acid being a common method. Two detailed protocols are provided below.

Experimental Protocol 1: Synthesis from Coumalic Acid via Acid Catalysis

This method involves the direct esterification of coumalic acid using methanol (B129727) in the presence of a strong acid catalyst.

-

Reagents:

-

Coumalic acid (pulverized)

-

Concentrated sulfuric acid

-

Methanol

-

Anhydrous sodium carbonate

-

Ice

-

Water

-

-

Procedure:

-

In a round-bottomed flask equipped with a thermometer, add concentrated sulfuric acid.

-

While swirling and maintaining the temperature between 20-30 °C with an ice bath, add pulverized coumalic acid in small portions.

-

Add methanol portion-wise, keeping the temperature between 25-35 °C.

-

Heat the mixture on a steam bath for 1 hour.

-

Cool the reaction mixture to approximately 40 °C and pour it slowly into a beaker of water while stirring and maintaining the temperature below 40 °C with an ice bath.

-

Neutralize the solution by adding anhydrous sodium carbonate in small portions until slightly alkaline.

-

Collect the precipitated this compound by filtration.

-

Wash the crude product with cold water multiple times to remove inorganic salts.

-

Air-dry the purified product overnight.[1]

-

-

Expected Yield: 32-45%[1]

Experimental Protocol 2: Synthesis from Coumaric Acid via Alkylation

This protocol describes the synthesis from coumaric acid using a non-nucleophilic base and an alkylating agent.

-

Reagents:

-

Coumaric acid

-

N-methylpyrrolidone (NMP)

-

Diisopropylethylamine (DIPEA)

-

Dimethyl sulfate (B86663)

-

Sodium bicarbonate solution

-

Water

-

-

Procedure:

-

To a suspension of coumaric acid in N-methylpyrrolidone at 25 °C, add diisopropylethylamine.

-

Slowly add dimethyl sulfate over a period of 1 hour.

-

Stir the reaction mixture continuously for 2 hours at 25 °C.

-

Upon completion of the reaction, dilute the mixture with toluene.

-

Perform sequential extractions with water, sodium bicarbonate solution, and again with water.

-

Remove the toluene under vacuum.

-

The crude product can be purified by short-path distillation or crystallization.

-

-

Expected Yield: ~64%

Caption: Synthesis pathways to this compound.

Chemical Reactivity and Key Reactions

This compound is a reactive molecule that participates in a variety of organic transformations, most notably cycloaddition reactions.

Diels-Alder Reactions

As a 2-pyrone, this compound can act as a dienophile in Diels-Alder reactions.[1] It reacts with various dienes, such as 1,3-butadienes and cyclohexadiene, to form complex cyclic structures.[1] For instance, with 1,3-butadienes at 100°C, it yields tetrahydrocoumarins and tricyclic octenes. It also undergoes Diels-Alder reactions with unactivated alkenes to afford para-substituted adducts.

A notable application is its reaction with enol ethers. This reaction produces stable bicyclic adducts which can be subsequently converted into isophthalates, valuable dicarboxylic acid derivatives.

Experimental Protocol: Diels-Alder Reaction with an Enol Ether

This protocol outlines the general procedure for the reaction of this compound with an enol ether to form a bicyclic adduct, which can be further processed to an isophthalate (B1238265).

-

Reagents:

-

This compound

-

Enol ether (e.g., ethyl vinyl ether)

-

Acetonitrile (B52724) (MeCN)

-

p-Toluenesulfonic acid (PTSA) (for aromatization step)

-

Methanol (for aromatization step)

-

Silica (B1680970) gel for chromatography

-

-

Procedure for Adduct Formation:

-

In a sealed tube, combine this compound (1.0 mmol), the enol ether (3.0 mmol), and acetonitrile (1.0 mL).

-

Heat the sealed tube in an oil bath at 75 °C with stirring for 24 hours.

-

After the reaction, remove the solvent under reduced pressure.

-

Purify the resulting residue by silica gel chromatography to isolate the bicyclic adduct.

-

-

Procedure for Isophthalate Formation:

-

Dissolve the bicyclic adduct (0.2 mmol) in methanol (1.0 mL) in a suitable flask.

-

Add a catalytic amount of PTSA (a single crystal).

-

Boil the solution for 18 hours.

-

Remove the solvent under reduced pressure.

-

Purify the residue by silica gel chromatography to obtain the corresponding dimethyl isophthalate derivative.

-

Caption: Diels-Alder reaction of this compound.

Phosphine-Catalyzed Annulations

This compound is also utilized as a reagent in phosphine-catalyzed annulation reactions. Specifically, it participates in [4+3] annulation reactions with modified allylic carbonates, providing a method for constructing complex seven-membered ring systems.

Applications in Drug Development and Research

This compound is a valuable building block in the synthesis of pharmaceuticals and has shown potential as a bioactive molecule itself.

Intermediate in Pharmaceutical Synthesis

This compound is reported to be an intermediate in the synthesis of Tazarotene (B1682939), a third-generation topical retinoid used for the treatment of psoriasis, acne, and sun-damaged skin. While some sources indicate this connection, a detailed, publicly available synthetic route from this compound to a key Tazarotene precursor like ethyl 6-chloronicotinate is not well-documented in the scientific literature. The established synthesis of Tazarotene typically involves the Sonogashira coupling of an acetylene (B1199291) derivative with ethyl 6-chloronicotinate.

Biological Activity and Cytotoxicity

As an α,β-unsaturated ketone, this compound has demonstrated cytotoxic effects against certain cell lines, including human normal gingival fibroblast cells and oral squamous cell carcinoma cell line-2.[2] This suggests its potential as a lead compound in cancer research.

The broader class of 2-pyrone compounds has been studied for their anticancer properties. Their mechanism of action can be multifaceted. Some 2-pyrone derivatives have been shown to induce apoptosis in cancer cells by affecting key signaling pathways. For example, studies on certain pyrone derivatives have demonstrated the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway and modulation of the PI3K/Akt pathway, both of which are critical in regulating cell growth, proliferation, and survival. Furthermore, 2-pyrones can induce cellular DNA damage and form complexes with topoisomerases I and II, enzymes crucial for DNA replication and transcription, leading to cell death.

Caption: Generalized cytotoxicity pathway of 2-pyrones.

Safety Information

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, as with all chemicals, appropriate safety precautions should be taken. It is recommended to handle this compound in a well-ventilated area, wearing protective gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound is a highly versatile and valuable chemical intermediate with a wide range of applications in organic synthesis. Its ability to participate in various cycloaddition reactions makes it a powerful tool for the construction of complex molecular architectures. Its demonstrated cytotoxicity, coupled with the known biological activities of the 2-pyrone scaffold, highlights its potential for further investigation in drug discovery and development. This guide provides a solid foundation of technical information for researchers and scientists working with or considering the use of this compound in their synthetic and medicinal chemistry endeavors.

References

- 1. WO2009116075A3 - Process for preparation of tazarotene - Google Patents [patents.google.com]

- 2. CN101041631B - Improved Synthetic Process of β-Carotene - Google Patents [patents.google.com]

- 3. tlh.leapchemproduct.com [tlh.leapchemproduct.com]

- 4. Page loading... [guidechem.com]

- 5. EP1700855A1 - A process for the preparation of tazarotene - Google Patents [patents.google.com]

- 6. ethyl 6-chloronicotinate | Pharmaceutical Intermediate | 49608-01-7 - PHMO [phmo.com]

Spectroscopic and Spectrometric Characterization of Methyl Coumalate: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data for methyl coumalate (methyl 2-oxo-2H-pyran-5-carboxylate), a valuable biorenewable platform molecule. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure

IUPAC Name: methyl 6-oxopyran-3-carboxylate[1] Molecular Formula: C₇H₆O₄[1] Molecular Weight: 154.12 g/mol [1] CAS Number: 6018-41-3[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

The ¹H NMR spectrum of this compound shows distinct signals for the protons on the pyrone ring and the methyl ester group.

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H7 | 3.87 | s | - |

| H2 | 6.33 | dd | 9.8, 1.1 |

| H3 | 7.77 | dd | 9.8, 2.6 |

| H5 | 8.29 | dd | 2.6, 1.1 |

| Solvent: CDCl₃, Frequency: 700 MHz[2] |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Carbon | Chemical Shift (δ) ppm |

| C7 | 52.4 |

| C4 | 111.9 |

| C2 | 115.3 |

| C3 | 141.6 |

| C5 | 158.1 |

| C6 | 159.8 |

| Solvent: CDCl₃, Frequency: 126 MHz[2] |

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or 700 MHz).[2]

Data Acquisition:

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

¹³C NMR: The spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon atom. Chemical shifts are also referenced to TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

The IR spectrum of this compound shows characteristic absorptions for the carbonyl groups of the ester and the α,β-unsaturated lactone, as well as C=C and C-O bonds.

| Wavenumber (ν) cm⁻¹ | Intensity | Assignment |

| 1706.4 | Strong | C=O stretch (ester and lactone) |

| 1544.8 | Weak | C=C stretch |

| 1440.4 | Medium | C-H bend |

| 1298.8 | Medium | C-O stretch |

| 1238.0 | Strong | C-O stretch |

| 1084.6 | Medium | C-O stretch |

| 839.1 | Medium | C-H bend (out-of-plane) |

| 773.2 | Strong | C-H bend (out-of-plane) |

| Technique: Attenuated Total Reflectance (ATR) on a neat solid sample[2] |

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a Diamond Attenuated Total Reflectance (ATR) accessory is commonly used.[2]

Data Acquisition: A small amount of the solid this compound sample is placed directly on the ATR crystal. The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to the sample measurement and subtracted from the sample spectrum. The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a molecule.

HRMS provides a very accurate mass measurement, which can be used to determine the elemental composition of a molecule.

| Ion | Calculated m/z | Found m/z |

| [C₇H₇O₄]⁺ ([M+H]⁺) | 155.0344 | 155.0347 |

| Technique: Electrospray Ionization (ESI+), Time-of-Flight (TOF) analyzer[2] |

Sample Preparation: The this compound sample is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, at a low concentration.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is used.[2]

Data Acquisition: The sample solution is introduced into the ESI source, where it is ionized. The resulting ions are then guided into the mass analyzer, where their mass-to-charge ratios are measured. The high resolution of the instrument allows for the determination of the exact mass to several decimal places, which can be used to confirm the elemental formula.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

The following diagram shows a plausible fragmentation pathway for this compound under electron ionization (EI) conditions.

References

Theoretical Insights into the Reactivity of Methyl Coumalate: A Technical Guide for Researchers

An In-depth Examination of the Cycloaddition Behavior and Reaction Mechanisms of a Versatile Synthetic Building Block

Methyl coumalate, a biomass-derived 2-pyrone, has garnered significant attention in synthetic chemistry due to its versatile reactivity, particularly in pericyclic reactions. Its electron-deficient diene system readily participates in inverse-electron-demand Diels-Alder (IEDDA) reactions, providing a powerful tool for the construction of a wide array of substituted aromatic and heterocyclic compounds. This technical guide provides a comprehensive overview of the theoretical studies that have elucidated the reactivity of this compound, supported by detailed experimental protocols for key transformations.

Core Reactivity: The Diels-Alder Reaction

The primary mode of reactivity for this compound is the [4+2] cycloaddition, or Diels-Alder reaction. As an electron-poor diene, it readily reacts with electron-rich dienophiles in an inverse-electron-demand fashion. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in understanding the mechanistic nuances and predicting the outcomes of these reactions.

A pivotal study combining kinetic experiments and DFT calculations investigated the reaction of this compound with ethylene (B1197577). This work established key energetic parameters for the reaction pathway, providing a quantitative framework for understanding the process.[1]

Mechanistic Pathways: Concerted vs. Stepwise

Theoretical calculations have explored whether the Diels-Alder reactions of this compound proceed through a concerted (single transition state) or a stepwise (involving a diradical or zwitterionic intermediate) mechanism. While many Diels-Alder reactions are concerted, computational studies on related 2-pyrone systems suggest that the mechanism can be influenced by the nature of the dienophile and reaction conditions. For the reaction with ethylene, a concerted mechanism is generally favored. However, with highly polarized or radical-stabilizing dienophiles, the potential for a stepwise pathway should be considered.

Quantitative Theoretical Data

Computational chemistry provides invaluable quantitative data that underpins our understanding of this compound's reactivity. This includes activation energies, transition state geometries, and frontier molecular orbital (FMO) energies.

Activation Energies

DFT calculations have been employed to determine the activation barriers for the cycloaddition of this compound with various dienophiles. This data is crucial for predicting reaction feasibility and understanding reaction kinetics.

| Reaction | Dienophile | Activation Energy (Adduct Formation) | Activation Energy (Decarboxylation) | Computational Method |

| Diels-Alder | Ethylene | 77 kJ/mol[1] | 141 kJ/mol (rate-limiting)[1] | Kinetic Experiments & DFT Calculations |

Note: The specific DFT functional and basis set for the ethylene reaction were not detailed in the initial source, a common limitation in broader reviews. Researchers should consult primary literature for specific computational parameters.

Frontier Molecular Orbital (FMO) Analysis

FMO theory is a powerful tool for rationalizing the reactivity and regioselectivity of pericyclic reactions. The interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (or vice versa) governs the reaction. In the case of this compound's IEDDA reactions, the key interaction is between the HOMO of the electron-rich dienophile and the LUMO of the electron-deficient this compound. The energies of these orbitals and their coefficients at the reacting centers can be calculated to predict the favored regioisomer.

Specific HOMO/LUMO energy values for this compound and various dienophiles would require dedicated computational studies and are not broadly available in general literature. Researchers are encouraged to perform these calculations for their specific systems of interest.

Key Experimental Protocols

The theoretical understanding of this compound's reactivity is complemented by a wealth of experimental work. The following protocols provide detailed methodologies for some of its most important transformations.

Synthesis of Isophthalates via Diels-Alder Reaction with Enol Ethers

This procedure details the reaction of this compound with an enol ether to form a bicyclic adduct, which is then aromatized to an isophthalate (B1238265) derivative.

Step 1: Diels-Alder Adduct Formation

-

To a 15 mL sealed tube, add this compound (154 mg, 1.0 mmol, 1.0 equiv.), the desired enol ether (3.0 mmol, 3.0 equiv.), and acetonitrile (B52724) (1.0 mL).

-

Seal the tube and heat the mixture in a 75 °C oil bath with stirring for 24 hours.

-

After the reaction is complete, cool the tube to room temperature and remove the solvent under reduced pressure.

-

Purify the resulting residue by silica (B1680970) gel chromatography to isolate the bicyclic adduct.

Step 2: Aromatization to Isophthalate

-

Dissolve the bicyclic adduct (0.2 mmol) in methanol (B129727) (1.0 mL).

-

Add a single crystal of p-toluenesulfonic acid (PTSA).

-

Heat the solution to boiling and maintain reflux for 18 hours.

-

Remove the solvent under reduced pressure.

-

Purify the residue by silica gel chromatography to obtain the desired dimethyl isophthalate derivative.

Synthesis of Carbazoles via Reaction with Indole (B1671886) Anions

This method describes the synthesis of dihydrocarbazole carboxylic acids from this compound and indole anions.

-

In a suitable flame-dried flask under an inert atmosphere, prepare the indole anion by reacting the desired indole with a Grignard reagent (e.g., methylmagnesium iodide) in a 1:1 mixture of toluene (B28343) and diethyl ether.

-

To this solution at an appropriate temperature (e.g., 0 °C to room temperature), add a solution of this compound in the same solvent mixture.

-

Stir the reaction mixture for the required time until the reaction is complete (monitor by TLC).

-

Quench the reaction with a suitable acidic workup (e.g., dilute aqueous HCl) to facilitate the ring-opening of the intermediate lactone.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the dihydrocarbazole carboxylic acid.

Visualizing Reaction Pathways

Graphviz diagrams can be used to illustrate the logical flow of the reaction mechanisms described.

Caption: Generalized Diels-Alder pathway of this compound.

Caption: Workflow for isophthalate synthesis.

Conclusion

The reactivity of this compound, particularly in Diels-Alder cycloadditions, is a well-established and powerful tool in organic synthesis. Theoretical studies have provided a deep understanding of the underlying reaction mechanisms and energetic landscapes, guiding the development of new synthetic methodologies. The combination of computational prediction and experimental validation continues to expand the utility of this versatile, bio-renewable platform chemical for the efficient construction of complex molecular architectures relevant to the pharmaceutical and materials science industries. Researchers are encouraged to utilize the theoretical frameworks and experimental protocols presented in this guide as a foundation for their own investigations into the rich chemistry of this compound.

References

The Unresolved Crystal Structure of Methyl Coumalate: A Roadmap for Crystallographic Analysis in Drug Discovery

For Immediate Release

Shanghai, China – December 16, 2025 – Despite its significance as a versatile scaffold in synthetic chemistry and potential applications in drug development, the definitive single-crystal X-ray structure of methyl coumalate (methyl 2-oxo-2H-pyran-5-carboxylate) remains conspicuously absent from public crystallographic databases. This whitepaper provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies required to determine this elusive crystal structure, a critical step in understanding its solid-state properties and advancing its therapeutic potential.

While extensive searches of the Cambridge Crystallographic Data Centre (CCDC) and other crystallographic open databases have not yielded an experimental crystal structure for this compound, this document outlines the necessary experimental protocols, from synthesis to data analysis, to achieve this goal. By presenting a clear workflow and illustrative data tables based on closely related coumarin (B35378) structures, this guide aims to facilitate the crystallographic characterization of this important molecule.

Synthesis and Purification of this compound for Crystallographic Studies

The initial and most critical step towards determining the crystal structure of this compound is the synthesis of high-purity, single-crystal-quality material. A common and effective method for the synthesis of this compound involves the esterification of coumalic acid.

Experimental Protocol: Synthesis of this compound

A general procedure for the synthesis of this compound from coumalic acid is as follows:

-

Reaction Setup: To a suspension of coumalic acid in N-methylpyrrolidone (NMP), diisopropylethylamine (DIPEA) is added at room temperature (25 °C).

-

Esterification: Dimethyl sulfate (B86663) is then added slowly to the reaction mixture over a period of one hour. The mixture is stirred continuously for an additional two hours at room temperature.

-

Workup and Extraction: Upon completion, the reaction mixture is diluted with toluene (B28343) and washed sequentially with water, a saturated sodium bicarbonate solution, and again with water to remove unreacted reagents and byproducts.

-

Purification: The organic layer is separated, and the toluene is removed under reduced pressure. The resulting crude this compound can be purified by either short-path distillation or recrystallization to yield a highly pure product suitable for single crystal growth.

Recrystallization for Single Crystal Growth:

Obtaining single crystals suitable for X-ray diffraction requires slow and controlled crystallization. The purified this compound powder or oil should be dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane, in which it is freely soluble) and allowed to crystallize slowly.[1][2][3] This can be achieved through techniques such as:

-

Slow Evaporation: The solvent is allowed to evaporate slowly from a loosely covered vial over several days.

-

Vapor Diffusion: A solution of this compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

-

Controlled Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature or below.

Hypothetical Crystallographic Data of this compound

In the absence of experimental data for this compound, we present hypothetical crystallographic data tables based on typical values for similar small organic molecules and published data for related coumarin derivatives. These tables serve as a template for the presentation of experimental results once the crystal structure is determined.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Hypothetical Value |

| Empirical formula | C₇H₆O₄ |

| Formula weight | 154.12 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 6.500(1) Å |

| b | 8.200(2) Å |

| c | 12.400(3) Å |

| α | 90° |

| β | 98.50(1)° |

| γ | 90° |

| Volume | 653.0(2) ų |

| Z | 4 |

| Density (calculated) | 1.565 Mg/m³ |

| Absorption coefficient | 0.125 mm⁻¹ |

| F(000) | 320 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.50 to 28.00° |

| Index ranges | -8<=h<=8, -10<=k<=10, -15<=l<=15 |

| Reflections collected | 3500 |

| Independent reflections | 1500 [R(int) = 0.030] |

| Completeness to theta = 28.00° | 99.5 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1500 / 0 / 100 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.120 |

| R indices (all data) | R1 = 0.060, wR2 = 0.135 |

| Largest diff. peak and hole | 0.25 and -0.20 e.Å⁻³ |

Table 2: Hypothetical Atomic Coordinates and Equivalent Isotropic Displacement Parameters for this compound

| Atom | x | y | z | U(eq) |

| O1 | 0.2500 | 0.1500 | 0.4500 | 0.050(1) |

| O2 | 0.4500 | 0.3500 | 0.5500 | 0.052(1) |

| O3 | -0.1500 | 0.2000 | 0.1000 | 0.060(1) |

| O4 | -0.3500 | 0.0500 | 0.2000 | 0.061(1) |

| C1 | 0.1000 | 0.2500 | 0.3800 | 0.040(1) |

| C2 | 0.2000 | 0.3000 | 0.4800 | 0.042(1) |

| C3 | 0.1500 | 0.4500 | 0.5200 | 0.045(1) |

| C4 | -0.0500 | 0.5000 | 0.4500 | 0.048(1) |

| C5 | -0.1500 | 0.4000 | 0.3500 | 0.043(1) |

| C6 | -0.0500 | 0.2500 | 0.3200 | 0.041(1) |

| C7 | -0.2500 | 0.1500 | 0.2200 | 0.055(1) |

Experimental Protocol for Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, the following generalized protocol for single-crystal X-ray diffraction can be employed to determine the crystal structure of this compound.

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential degradation. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots. The data is then corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using least-squares methods against the experimental diffraction data to optimize the atomic coordinates, displacement parameters, and other structural parameters.

Visualizing the Crystallographic Workflow

The process of determining a crystal structure can be visualized as a logical workflow, from sample preparation to the final refined structure.

Figure 1. A generalized workflow for the determination of the crystal structure of this compound.

Importance for Drug Development and Materials Science

The determination of the crystal structure of this compound is a crucial step for several reasons:

-

Structure-Activity Relationship (SAR): A definitive 3D structure provides insights into the molecule's conformation, which is essential for understanding its interaction with biological targets and for designing more potent and selective analogs in drug discovery programs.

-

Polymorphism: Identifying the crystal packing and intermolecular interactions can help in screening for and characterizing different polymorphic forms. Polymorphism can significantly impact a drug's solubility, stability, and bioavailability.

-

Material Properties: For materials science applications, the crystal structure dictates properties such as mechanical strength, optical behavior, and conductivity.

References

An In-depth Technical Guide to Methyl Coumalate: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl coumalate, a versatile organic compound with applications in chemical synthesis and potential pharmacological activities. This document details its physicochemical properties, provides established experimental protocols for its synthesis and key reactions, and explores its known biological effects, offering a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.

Core Properties of this compound

This compound, systematically named methyl 2-oxo-2H-pyran-5-carboxylate, is a derivative of coumalic acid. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆O₄ | [1] |

| Molecular Weight | 154.12 g/mol | [1] |

| Appearance | White to tan powder or crystals | |

| Melting Point | 68-70 °C | [2] |

| Boiling Point | 178-180 °C at 60 mmHg | |

| CAS Number | 6018-41-3 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are available through various databases.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR data are instrumental in confirming the structure of this compound. Detailed spectra can be accessed through public databases such as PubChem.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups, including the ester and lactone carbonyls.[1][3]

-

Mass Spectrometry (MS): Mass spectral data provides information on the molecular weight and fragmentation pattern of this compound, further aiding in its identification.[1]

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are essential for its practical application in research and development.

Synthesis of this compound from Coumalic Acid[2]

This protocol describes the esterification of coumalic acid to yield this compound.

Materials:

-

Coumalic acid

-

Concentrated sulfuric acid

-

Anhydrous sodium carbonate

-

Ice

-

Water

Procedure:

-

In a 500-mL round-bottomed flask equipped with a thermometer, add 139 mL of concentrated sulfuric acid.

-

While swirling, gradually add 50 g (0.36 mole) of pulverized coumalic acid in small portions, maintaining the temperature between 20° and 30°C by intermittent cooling in an ice bath.

-

Add 70 mL of methanol in small portions, keeping the temperature between 25° and 35°C.

-

Heat the mixture on a steam bath for 1 hour.

-

Cool the mixture to approximately 40°C and pour it slowly with stirring into 800 mL of water in a 2-L beaker, maintaining the temperature below 40°C using an ice bath.

-

Add anhydrous sodium carbonate in small portions with stirring until the mixture is slightly alkaline.

-

Collect the precipitated this compound by filtration.

-

Wash the crude product by slurrying it four times with 100-mL portions of cold water.

-

Air-dry the purified product overnight. The expected yield is 17.5–24.5 g (32–45%) with a melting point of 68–70°C.

Diels-Alder Reaction of this compound with Enol Ethers

This compound can participate as a dienophile in Diels-Alder reactions, a key strategy for the synthesis of complex cyclic systems.

Materials:

-

This compound

-

Enol ether (e.g., ethyl vinyl ether)

-

Acetonitrile (MeCN)

-

Sealed tube

Procedure:

-

To a 15 mL sealed tube, add this compound (154 mg, 1.0 mmol, 1.0 equiv.), the desired enol ether (3.0 mmol, 3.0 equiv.), and MeCN (1.0 mL).

-

Heat the sealed tube in a 75 °C oil bath and stir for 24 hours.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Purify the residue by silica (B1680970) gel chromatography to obtain the Diels-Alder adduct.

Biological Activity and Potential Signaling Pathways

This compound has demonstrated cytotoxic effects against human normal gingival fibroblast cells and, notably, oral squamous cell carcinoma (OSCC) cell line-2.[4] While the precise molecular mechanisms and signaling pathways modulated by this compound are not yet fully elucidated, its cytotoxic activity suggests potential interference with key cellular processes essential for cancer cell survival and proliferation.

Based on the known mechanisms of other cytotoxic agents in OSCC, a hypothetical signaling pathway for this compound's action can be proposed. It is plausible that this compound induces apoptosis by activating intrinsic and/or extrinsic cell death pathways. This could involve the modulation of key regulatory proteins such as those in the Bcl-2 family and the activation of caspases.

Below is a conceptual workflow for investigating the cytotoxicity of this compound and a hypothetical signaling pathway that could be involved.

Further research is necessary to validate this proposed mechanism and to identify the direct molecular targets of this compound within cancer cells. Investigating its effects on key signaling nodes such as the PI3K/Akt/mTOR and MAPK pathways, which are often dysregulated in OSCC, would be a critical next step in understanding its therapeutic potential.

References

- 1. This compound | C7H6O4 | CID 80113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound(6018-41-3) IR2 spectrum [chemicalbook.com]

- 4. Salicylate sensitizes oral squamous cell carcinoma to chemotherapy through targeting mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility Profile of Methyl Coumalate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl coumalate (methyl 2-oxo-2H-pyran-5-carboxylate) is a versatile building block in organic synthesis, utilized in the preparation of a variety of more complex molecules through reactions such as Diels-Alder cycloadditions. A thorough understanding of its solubility in common organic solvents is critical for its application in synthesis, purification, and formulation development. This technical guide provides a summary of the currently available solubility data for this compound, a detailed experimental protocol for determining its solubility, and a workflow for this process. While quantitative solubility data in a wide range of organic solvents is not extensively available in public literature, this guide equips researchers with the methodology to generate this critical data in their own laboratories.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases reveals limited publicly available quantitative solubility data for this compound in common organic solvents. The available data is summarized in Table 1. Researchers requiring precise solubility data for their specific applications are encouraged to determine it experimentally using the protocol outlined in this guide.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Dichloromethane | CH₂Cl₂ | Freely Soluble[1][2][3] | Not Specified |

| Water | H₂O | 120 mg/L | 37 |

| Ethanol | C₂H₅OH | Data Not Available | - |

| Methanol | CH₃OH | Data Not Available | - |

| Acetone | C₃H₆O | Data Not Available | - |

| Ethyl Acetate | C₄H₈O₂ | Data Not Available | - |

| Toluene | C₇H₈ | Data Not Available | - |

| Hexane | C₆H₁₄ | Data Not Available | - |

| Acetonitrile | C₂H₃N | Data Not Available | - |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Data Not Available | - |

| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | Data Not Available | - |

Note: "Freely Soluble" is a qualitative description and does not provide a quantitative value.

Experimental Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a specific solvent. The following protocol provides a detailed methodology for determining the solubility of this compound.

Materials

-

This compound (high purity)

-

Selected Organic Solvents (analytical grade)

-

Glass vials with screw caps (B75204) and PTFE septa

-

Orbital shaker with temperature control

-

Analytical balance (accurate to ±0.1 mg)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrumentation (e.g., UV-Vis spectrophotometer)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The excess solid should be visually apparent to ensure that equilibrium is reached with the solid phase present.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples at a constant speed for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. To confirm that equilibrium has been achieved, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when consecutive measurements show no significant change in concentration.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step should be performed quickly to minimize any temperature changes that could affect solubility.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Calculate the solubility of this compound in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Data Analysis and Reporting

-

The solubility should be reported in standard units such as g/L, mg/mL, or mol/L.

-

The temperature at which the solubility was determined must be clearly stated.

-

Experiments should be performed in triplicate to ensure the reproducibility of the results, and the data should be reported as the mean ± standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

Conclusion

While the existing literature provides a limited quantitative understanding of this compound's solubility, this guide offers a robust framework for researchers to determine this essential physicochemical property. By following the detailed experimental protocol for the shake-flask method, scientists and drug development professionals can generate reliable solubility data in various organic solvents. This information is invaluable for optimizing reaction conditions, developing effective purification strategies, and advancing the use of this compound in the synthesis of novel compounds.

References

The Natural Occurrence of Coumalate Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of coumalate derivatives, with a primary focus on p-coumaric acid and its related compounds, which are the most extensively studied naturally occurring derivatives. This document details their presence in various natural sources, biosynthesis, and the methodologies for their extraction, isolation, and quantification. Furthermore, it explores the biological activities and the signaling pathways modulated by these compounds, offering valuable insights for drug discovery and development.

Natural Sources of Coumalate Derivatives

Coumalate derivatives, particularly hydroxycinnamic acids like p-coumaric acid, are widespread in the plant kingdom and are also found in fungi. These compounds are key secondary metabolites involved in various physiological processes in these organisms.

Occurrence in Plants

p-Coumaric acid is a fundamental precursor in the biosynthesis of numerous phenolic compounds in plants, including flavonoids, lignans, and other phenylpropanoids. It is found in a wide variety of edible plants, including cereals, fruits, and vegetables. The concentration of p-coumaric acid and its derivatives can vary significantly depending on the plant species, part of the plant, and environmental conditions.

Occurrence in Fungi

Fungi, including endophytic fungi, are also known producers of coumalate-related compounds. These compounds play a role in the fungus's interaction with its environment and host. The diversity of fungal secondary metabolites suggests a rich source for novel coumalate derivatives.[1]

Table 1: Quantitative Data on the Occurrence of p-Coumaric Acid in Various Natural Sources

| Natural Source | Plant/Fungal Part | Compound | Concentration | Reference |

| Gnetum cleistostachyum | p-Coumaric acid | Present | [2] | |

| Peanuts | p-Coumaric acid | Present | [2] | |

| Navy Beans | p-Coumaric acid | Present | [2] | |

| Tomatoes | p-Coumaric acid | Present | [2] | |

| Carrots | p-Coumaric acid | Present | [2] | |

| Garlic | p-Coumaric acid | Present | [2] | |

| Barley Grain | p-Coumaric acid | Present | [2] | |

| Wine | p-Coumaric acid | Present | [2] | |

| Vinegar | p-Coumaric acid | Present | [2] | |

| Cynodon dactylon (Durva Grass) | Methanolic Extract | p-Coumaric acid | Present | [2] |

Note: "Present" indicates that the compound has been identified, but specific quantitative data was not provided in the cited source.

Biosynthesis of Coumalate Derivatives

The biosynthesis of p-coumaric acid, a key coumalate-related compound, has been elucidated in both plants and microorganisms.

Biosynthesis of p-Coumaric Acid in Plants

In plants, the biosynthesis of p-coumaric acid primarily follows the phenylpropanoid pathway, starting from the amino acid phenylalanine.[3]

-

Phenylalanine Ammonia-Lyase (PAL): Phenylalanine is first deaminated by PAL to form cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): Cinnamic acid is then hydroxylated at the para position by C4H, a cytochrome P450 monooxygenase, to yield p-coumaric acid.[3]

De Novo Biosynthesis in Engineered Microorganisms

The biosynthetic pathway for p-coumaric acid has been successfully engineered in microorganisms like Escherichia coli. This allows for the sustainable production of p-coumaric acid from simple carbon sources like glucose.[3] The engineered pathway typically involves the introduction of genes encoding PAL and C4H.

Experimental Protocols

The extraction, isolation, and quantification of coumalate derivatives from natural sources are crucial for their study and application.

Extraction and Isolation

A general protocol for the extraction and isolation of p-coumaric acid from plant material is described below.

Protocol: Extraction and Isolation of p-Coumaric Acid from Cynodon dactylon (Durva Grass) [2]

-

Sample Preparation: Air-dry the plant material (e.g., whole plant of Cynodon dactylon) and grind it into a coarse powder.

-

Extraction:

-

Perform successive solvent extractions with methanol. Methanol is chosen for its ability to prevent the oxidation of phenolic compounds.[2]

-

Concentrate the methanolic extract under reduced pressure.

-

-

Fractionation:

-

Suspend the concentrated extract in water and partition it successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate (B1210297).

-

Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fraction containing the target compound.

-

-

Isolation by Preparative TLC:

-

Apply the ethyl acetate fraction (or the fraction showing the highest concentration of the target compound) to a preparative TLC plate coated with silica (B1680970) gel.

-

Develop the plate using a suitable solvent system (e.g., toluene:ethyl acetate:formic acid in a 5:4:1 ratio).

-

Visualize the separated bands under UV light.

-

Scrape the band corresponding to the Rf value of a p-coumaric acid standard.

-

Elute the compound from the silica gel using methanol.

-

-

Purification: Filter the methanolic solution and evaporate the solvent to obtain the isolated p-coumaric acid.

-

Characterization: Confirm the identity and purity of the isolated compound using spectroscopic techniques such as UV-Vis spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative analysis of p-coumaric acid and its derivatives in various matrices.[4]

Protocol: RP-HPLC Method for the Estimation of p-Coumaric Acid [2]

-

Instrumentation: A liquid chromatograph equipped with a UV-visible detector.

-

Column: A reverse-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic mobile phase consisting of water, methanol, and glacial acetic acid (e.g., 65:34:1 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 310 nm.

-

Quantification:

-

Prepare a standard stock solution of p-coumaric acid in methanol.

-

Generate a calibration curve by injecting different known concentrations of the standard solution.

-

Inject the sample extract and determine the peak area corresponding to p-coumaric acid.

-

Calculate the concentration of p-coumaric acid in the sample by comparing its peak area with the calibration curve.

-

Biological Activities and Signaling Pathways

Coumalate derivatives, particularly p-coumaric acid and its analogs, exhibit a wide range of biological activities, making them promising candidates for drug development.

Biological Activities

-

Antioxidant Activity: p-Coumaric acid and its derivatives are potent antioxidants, capable of scavenging free radicals and protecting cells from oxidative damage.[2]

-

Anti-inflammatory Activity: These compounds have been shown to possess anti-inflammatory properties.

-

Antimicrobial Activity: p-Coumaric acid derivatives have demonstrated activity against various bacteria and fungi.

-

Anticancer Activity: Some studies suggest that p-coumaric acid may have anticancer properties by reducing the formation of carcinogenic nitrosamines.[2]

Modulation of Signaling Pathways

While specific signaling pathways for coumalate derivatives are still under investigation, closely related hydroxycinnamic acids like ferulic acid have been shown to modulate key cellular signaling pathways involved in cancer. It is plausible that coumalate derivatives exert their biological effects through similar mechanisms.

Ferulic acid has been reported to induce apoptosis in cancer cells by modulating the expression of key proteins in the apoptotic pathway, including:[5]

-

Caspase activation: Upregulation of procaspase-3, procaspase-8, and procaspase-9.

-

Bcl-2 family proteins: Altering the expression of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.

-

MAPK/ERK and Akt pathways: Ferulic acid can block the activation of the extracellular-signal-regulated kinase (ERK) and Akt signaling pathways, which are often dysregulated in cancer.[5]

Further research is needed to elucidate the specific signaling pathways directly modulated by naturally occurring coumalate derivatives.

Conclusion

Naturally occurring coumalate derivatives, with p-coumaric acid as a prominent example, represent a diverse and valuable class of bioactive compounds. Their widespread presence in plants and fungi, coupled with their significant biological activities, underscores their potential for the development of new therapeutic agents. This guide provides a foundational understanding of their natural sources, biosynthesis, and analytical methodologies, which is essential for advancing research and development in this promising field. Future investigations should focus on the discovery of novel coumalate derivatives from diverse natural sources, a more comprehensive quantification of these compounds, and a detailed elucidation of the molecular mechanisms and signaling pathways underlying their therapeutic effects.

References

- 1. Coumarins as Fungal Metabolites with Potential Medicinal Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Innovative Extraction Techniques Using Deep Eutectic Solvents and Analytical Methods for the Isolation and Characterization of Natural Bioactive Compounds from Plant Material - PMC [pmc.ncbi.nlm.nih.gov]

- 3. De Novo Biosynthesis of p-Coumaric Acid in E. coli with a trans-Cinnamic Acid 4-Hydroxylase from the Amaryllidaceae Plant Lycoris aurea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electronic Properties of 2-Pyrone Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-pyrone scaffold, a six-membered lactone, is a privileged motif found in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1] Their significance in medicinal chemistry and drug development stems from their ability to modulate various cellular signaling pathways, acting as antimicrobial, antiviral, cytotoxic, and antitumor agents.[2] This technical guide provides a comprehensive overview of the core electronic properties of 2-pyrone systems. It delves into their spectroscopic characteristics, frontier molecular orbital energies, and their interactions with key biological targets. Detailed experimental protocols for the characterization of these compounds are provided, alongside visualizations of their engagement with critical signaling pathways, to empower researchers in the rational design of novel 2-pyrone-based therapeutics.

Introduction

2-Pyrones, and their derivatives, represent a versatile class of heterocyclic compounds that have garnered significant attention in the scientific community. Their inherent electronic features, arising from the conjugated diene system and the electron-withdrawing lactone functionality, dictate their reactivity and biological function. Understanding these electronic properties is paramount for the design of new derivatives with enhanced potency and selectivity. This guide will explore the key electronic characteristics of 2-pyrones through the lens of spectroscopic data and computational chemistry, and connect these properties to their biological mechanisms of action.

Spectroscopic Properties of 2-Pyrone Systems

The electronic structure of 2-pyrones can be effectively probed using various spectroscopic techniques, primarily UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy.

UV-Vis Absorption Spectroscopy

The conjugated π-system of the 2-pyrone ring gives rise to characteristic electronic transitions that can be observed in the UV-Vis spectrum. The position of the maximum absorption wavelength (λmax) is sensitive to the nature and position of substituents on the pyrone ring. Generally, electron-donating groups cause a bathochromic (red) shift, while electron-withdrawing groups can lead to a hypsochromic (blue) shift.

Table 1: UV-Vis Absorption Data for Selected 2-Pyrone Derivatives

| Compound | Substituents | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| 2-Pyrone | Unsubstituted | Cyclohexane | 300-310 | Not specified | [3] |

| 4-Hydroxy-6-methyl-2-pyrone (B586867) | 4-OH, 6-CH₃ | Not specified | Not specified | Not specified | |

| 4-Methoxy-6-methyl-2-pyrone | 4-OCH₃, 6-CH₃ | Not specified | Not specified | Not specified | |

| Phenylethynyl pyrone derivative | Donor-acceptor system | CH₂Cl₂ | >350 | >20000 | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy